2-Chloro-4-methylpyridine-3-sulfonamide

Description

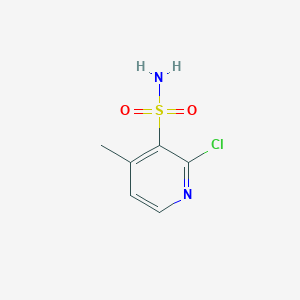

2-Chloro-4-methylpyridine-3-sulfonamide is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a sulfonamide group at the 3-position. Its molecular formula is C₆H₇ClN₂O₂S, with a molecular weight of 218.66 g/mol.

Properties

IUPAC Name |

2-chloro-4-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCNSTDKXZPMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonamide typically involves the chlorination of 4-methylpyridine followed by sulfonation and subsequent amination. One common method involves the following steps:

Chlorination: 4-Methylpyridine is treated with a chlorinating agent such as thionyl chloride (SOCl₂) to introduce the chloro group at the second position.

Sulfonation: The chlorinated product is then subjected to sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.

Amination: Finally, the sulfonyl chloride intermediate is reacted with ammonia (NH₃) or an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include 2-chloro-4-formylpyridine-3-sulfonamide or 2-chloro-4-carboxypyridine-3-sulfonamide.

Reduction: Products include 2-chloro-4-methylpyridine-3-amine.

Scientific Research Applications

Pharmaceutical Synthesis

2-Chloro-4-methylpyridine-3-sulfonamide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its sulfonamide group allows it to mimic natural substrates, facilitating interactions with biological targets such as enzymes and receptors. This property makes it valuable in drug design aimed at treating infections and other diseases.

Case Study: Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. They are effective against a range of gram-positive and some gram-negative bacteria, making them suitable for treating infections like urinary tract infections and respiratory illnesses .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus | Inhibitory |

| Sulfamethazine | Klebsiella, Salmonella | Effective |

| Sulfadiazine | Nocardia, Toxoplasma | Effective |

Herbicides and Pesticides

In agrochemical applications, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. Its ability to disrupt biological pathways in plants makes it effective for controlling unwanted vegetation.

Research Insights

Studies have shown that derivatives of pyridine sulfonamides can enhance herbicidal activity through structural modifications, allowing for better efficacy against specific plant species .

Advanced Materials Development

The compound is also explored in material science for developing advanced materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can lead to materials with enhanced performance characteristics.

Application Example: Conductive Polymers

Research has demonstrated that incorporating pyridine derivatives into polymer matrices can improve electrical conductivity, making them suitable for applications in electronics .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To address the comparison, hypothetical analogs are inferred based on common pyridine derivatives, though explicit data must be derived from external sources.

Table 1: Hypothetical Comparison of Pyridine-Based Sulfonamides

Key Differences:

Steric Effects : The 4-methyl group introduces steric hindrance, which may reduce binding efficiency in enzyme inhibition compared to smaller substituents.

Solubility : Sulfonamide groups generally improve aqueous solubility, but the methyl and chloro substituents could counterbalance this by increasing hydrophobicity.

Research Findings and Limitations

The evidence highlights SHELX’s role in crystallography , a tool that could theoretically resolve the structure of this compound. For instance:

- SHELXL’s refinement capabilities might elucidate the compound’s conformational stability.

- SHELXE’s phasing methods could resolve electron density maps for sulfonamide derivatives.

Without explicit studies, the above analysis remains speculative.

Biological Activity

2-Chloro-4-methylpyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 202.67 g/mol. Its structure includes a pyridine ring substituted with a chlorine atom and a sulfonamide group, which is crucial for its biological activity.

The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting enzymes involved in this pathway, the compound can exert antibacterial effects. Additionally, it may interact with various biological receptors and enzymes, potentially leading to anticancer activities as suggested by some studies .

Antimicrobial Properties

Sulfonamides, including this compound, are known for their broad-spectrum antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, making them effective against various bacterial strains. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, research comparing different sulfonamide compounds demonstrated that certain derivatives could effectively inhibit cancer cell proliferation in vitro. The mechanisms involved include the modulation of critical cancer proteins such as p53 and NF-κB, which are pivotal in cancer progression and treatment resistance .

Table 1: Summary of Biological Activities

Study on Anticancer Activity

A study published in 2023 evaluated the anticancer effects of various sulfonamide compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited cytotoxic effects on breast and cervical cancer cell lines, with specific IC50 values highlighting their potency compared to standard chemotherapeutics like Doxorubicin .

Pharmacokinetics in Veterinary Applications

Another relevant study focused on the pharmacokinetics of sulfonamide drugs in veterinary medicine. It provided insights into how compounds like this compound behave in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is vital for assessing their safety and efficacy in agricultural applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-4-methylpyridine-3-sulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of a pyridine precursor using sulfamoyl chloride under anhydrous conditions. Triethylamine (Et₃N) is often employed as a base to neutralize HCl byproducts during the reaction . Optimization of reaction parameters (e.g., temperature, stoichiometry) can be achieved using Design of Experiments (DoE) to minimize trial runs while maximizing yield . For example, a two-level factorial design could evaluate the impact of solvent polarity and reaction time on product purity.

Q. What analytical techniques are most effective for characterizing purity and confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can assess purity. Mass spectrometry (MS) provides molecular weight validation. Researchers should cross-reference results with authentic standards, such as those listed in chemical catalogs (e.g., chlorinated sulfonamide derivatives) . Note that commercial suppliers may not provide analytical data, necessitating independent validation .

Advanced Research Questions

Q. How can computational modeling improve the design and optimization of synthesis routes for this compound?

- Methodological Answer : Quantum chemical calculations, such as density functional theory (DFT), can predict reaction pathways and transition states. Institutions like ICReDD integrate computational workflows with experimental data to prioritize viable reaction conditions . For instance, AI-driven platforms (e.g., COMSOL Multiphysics) enable real-time adjustments in reaction parameters, such as temperature gradients in flow reactors .

Q. What statistical methods are effective for resolving contradictions in reported reaction yields or catalytic efficiencies?

- Methodological Answer : Multivariate analysis via factorial design helps isolate critical variables (e.g., catalyst loading, solvent polarity) that influence yield discrepancies . Contradictions in literature data may arise from unaccounted interactions between factors; response surface methodology (RSM) can model nonlinear relationships and identify optimal conditions . For example, a central composite design (CCD) might reveal that humidity during synthesis disproportionately affects halogenated intermediates.

Q. How can researchers design experiments to investigate the compound’s stability under varying experimental conditions?

- Methodological Answer : Accelerated stability studies using forced degradation (e.g., exposure to heat, light, or acidic/basic environments) coupled with HPLC monitoring can identify degradation products. Factorial designs are useful for testing multiple stressors simultaneously . Additionally, surface chemistry studies (e.g., adsorption on silica gels) may clarify interactions affecting stability in solid-state storage .

Q. What reactor design principles are critical for scaling up the synthesis of this compound?

- Methodological Answer : Scaling requires adherence to CRDC guidelines for reaction fundamentals and reactor design, such as ensuring heat/mass transfer efficiency . Microreactor systems or continuous flow setups mitigate exothermic risks in halogenation steps. Computational fluid dynamics (CFD) simulations (e.g., using COMSOL) optimize mixing dynamics and residence time distribution .

Methodological Considerations

- Ethical Compliance : Ensure compliance with legal standards for non-pharmaceutical compounds. Experimental protocols must exclude human/animal testing unless explicitly approved for non-therapeutic research .

- Data Reproducibility : Document all synthetic steps and analytical conditions meticulously to enable independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.